![molecular formula C5H11NO2S B2403326 1-Methanesulfonylpyrrolidine CAS No. 51599-68-9](/img/structure/B2403326.png)
1-Methanesulfonylpyrrolidine
Overview
Description
1-Methanesulfonylpyrrolidine is a chemical compound with the CAS Number: 51599-68-9 . It has a molecular weight of 149.21 and its IUPAC name is 1-(methylsulfonyl)pyrrolidine . The compound is in powder form .
Synthesis Analysis
While specific synthesis methods for 1-Methanesulfonylpyrrolidine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of 1-Methanesulfonylpyrrolidine is C5H11NO2S . The Inchi Code is 1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 .
Physical And Chemical Properties Analysis
1-Methanesulfonylpyrrolidine has a melting point of 70-75°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 237.5±23.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 freely rotating bond .
Scientific Research Applications
Oxidation Agent in Organic Synthesis
1-Methanesulfonylpyrrolidine demonstrates utility as an effective oxidizing agent in organic synthesis. For example, it has been used in the oxidation of 1,4-dihydropyridines to pyridine derivatives, offering excellent yields under mild and heterogeneous conditions (Niknam et al., 2006).
Catalyst in Chemical Synthesis
This compound serves as a catalyst in chemical synthesis. A notable application includes its use in the synthesis of 2-amino-3-cyanopyridines. As a protic ionic liquid with dual acid and base functional groups, it exhibits excellent catalytic activity in solvent-free conditions (Tamaddon & Azadi, 2018).
Role in Pharmaceutical Intermediate Synthesis
1-Methanesulfonylpyrrolidine is also relevant in the synthesis of pharmaceutical intermediates. Its efficiency as an oxidizing agent enables the production of aromatic aldehydes, ketones, and polycyclic aromatic quinines, which are crucial in pharmaceutical synthesis (Wang Shi-zhi, 2011).
Stereospecific Substitution Reactions
This compound is instrumental in stereospecific substitution reactions. The stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, result in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high yield and inversion of configuration (Uenishi et al., 2004).
Chemical Synthesis and Industrial Applications
In industrial contexts, 1-Methanesulfonylpyrrolidine is used for various chemical synthesis processes. For instance, it is involved in the production of methanesulfonic acid from methane, which is a valuable industrial chemical (Schüth, 2019). Additionally, it plays a role in the kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile, demonstrating its versatility in chemical reactions (Kumar & Balachandran, 2008).
Environmental Applications
Its applications extend to environmental science, such as in the recovery of silver from solar cells. The ability to regenerate methanesulfonic acid (MSA), in which it plays a part, is crucial for sustainable industrial processes (Lee et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for 1-Methanesulfonylpyrrolidine were not found in the search results, the field of pyrrolidine compounds is a versatile area of study for its diverse biological and medicinal importance . This suggests that there could be potential future research directions in exploring the properties and applications of 1-Methanesulfonylpyrrolidine.
properties
IUPAC Name |
1-methylsulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPIGJXSZAXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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